3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride
Description
Properties
IUPAC Name |
3-methyl-5-(4-propan-2-ylpiperazin-1-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.2ClH/c1-11(2)16-4-6-17(7-5-16)14-9-12(3)8-13(15)10-14;;/h8-11H,4-7,15H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVOQXXIZAZVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)C(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperazine Substituent
The 4-(propan-2-yl)piperazine moiety is synthesized by alkylation of piperazine with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions. This reaction is typically conducted in polar aprotic solvents such as acetonitrile or DMF at elevated temperatures to ensure complete alkylation.
Coupling with the Aniline Core
The key step involves coupling the 3-methyl-5-substituted aniline with the 4-(propan-2-yl)piperazine. This can be achieved via:
Nucleophilic aromatic substitution (SNAr): If the aniline precursor contains a suitable leaving group (e.g., halogen such as chlorine or bromine) at the 5-position, the piperazine nitrogen can displace the halogen under heating in polar solvents.
Reductive amination or Buchwald-Hartwig amination: Alternatively, palladium-catalyzed cross-coupling methods can be employed to form the C-N bond between the aromatic ring and the piperazine nitrogen.
Salt Formation
The final compound is isolated as the dihydrochloride salt by bubbling or adding hydrochloric acid to the free base dissolved in an organic solvent or water. The salt precipitates out and is purified by recrystallization.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Alkylation | Piperazine + isopropyl bromide, base, solvent, heat | 4-(propan-2-yl)piperazine |
| 2 | Nucleophilic aromatic substitution or Pd-catalyzed amination | 3-methyl-5-halogenated aniline + 4-(propan-2-yl)piperazine, solvent, heat or Pd catalyst | 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline (free base) |
| 3 | Salt formation | HCl gas or aqueous HCl, solvent | This compound |
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity of intermediates and final product.
- Powder X-ray Diffraction (PXRD): Employed to characterize crystalline forms of the dihydrochloride salt.
- NMR and Mass Spectrometry: Confirm molecular structure and substitution pattern.
- Recrystallization: Commonly used for purification of the dihydrochloride salt.
Research Findings and Optimization
- Yield Improvement: Optimized reaction conditions, such as temperature, solvent choice, and catalyst loading, significantly improve yields and reduce side products.
- Salt Stability: The dihydrochloride salt form enhances compound stability and bioavailability, important for pharmaceutical applications.
- Selective Substitution: Controlling regioselectivity in the aromatic substitution step is critical to obtain the desired 3-methyl-5-substituted aniline without positional isomers.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product Quality |
|---|---|---|
| Alkylation solvent | Acetonitrile, DMF | High solubility, efficient alkylation |
| Alkylation temperature | 50–80 °C | Balances reaction rate and side reactions |
| Coupling method | SNAr or Pd-catalyzed amination | SNAr is simpler but less versatile; Pd-catalysis offers higher selectivity |
| Salt formation | HCl in ethanol or water | Produces stable dihydrochloride salt |
| Purification method | Recrystallization from ethanol/water | High purity and good yield |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the aniline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products Formed
Oxidation Products: N-oxides of the piperazine ring.
Reduction Products: Reduced derivatives of the aniline and piperazine moieties.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anticancer Activity
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperazine derivatives have demonstrated promising results in inhibiting tumor growth, with some showing IC50 values in the micromolar range against human tumor cells .
B. Antimicrobial Properties
Research has indicated that this compound may possess antimicrobial activity. The structural characteristics of piperazine derivatives often correlate with enhanced antibacterial and antifungal properties. In vitro studies have revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
A. Mechanism of Action
The mechanism by which this compound exerts its biological effects is an area of active research. Preliminary investigations suggest that it may interact with specific cellular pathways involved in cell proliferation and apoptosis. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
B. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperazine ring or the aniline moiety can significantly influence biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties have been linked to improved potency against various biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Piperazine Substituents : The target compound’s 4-isopropyl group increases steric bulk and lipophilicity compared to 4-methyl () or 4-chlorophenyl () analogs. This may enhance membrane permeability but reduce water solubility.
Salt Form : Like levocetirizine dihydrochloride () and Impurity C (), the dihydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations.
Aromatic Core : The 3-methylaniline core distinguishes it from diphenylmethane (), triazolopyridine (), and phenylacetamide () derivatives, which may confer unique electronic or steric properties.
Pharmacological and Physicochemical Properties
- Solubility : The dihydrochloride salt likely exhibits higher aqueous solubility than free-base analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline, ), though lower than levocetirizine dihydrochloride due to the absence of polar groups like carboxylic acid ().
- Receptor Interactions : Piperazine derivatives often target histamine or serotonin receptors. The isopropyl group may reduce affinity compared to levocetirizine’s chlorophenyl moiety (), but this requires experimental validation.
- Synthetic Accessibility : The compound’s synthesis may involve similar pathways to 2-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (), such as nucleophilic substitution or coupling reactions.
Analytical and Computational Insights
- Wavefunction Analysis: Tools like Multiwfn () could compare electron localization functions (ELF) or electrostatic potentials (ESP) between the target compound and analogs. For example, the isopropyl group may alter electron density distribution at the aniline nitrogen, affecting reactivity.
- Chromatographic Behavior : Impurity profiling (e.g., ) suggests that HPLC or LC-MS methods used for triazolopyridine dihydrochlorides could be adapted for quality control of the target compound.
Biological Activity
3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a piperazine ring, which is known to enhance bioactivity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, compounds with similar structures have been shown to act as:
- PDE5 Inhibitors : This class of compounds demonstrates the ability to inhibit phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic GMP in cells, which is crucial for vasodilation and other physiological processes .
- Anticancer Agents : Similar derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity Type | Mechanism | Reference |
|---|---|---|
| PDE5 Inhibition | Increases cGMP levels | |
| Anticancer Activity | Inhibits cancer cell proliferation | |
| Neuroprotective Effects | Potential modulation of neurotransmitter systems |
Case Studies
- PDE5 Inhibition Study : A study focused on aminopyridopyrazinones highlighted the effectiveness of structurally similar compounds in lowering blood pressure in spontaneously hypertensive rats. This suggests that this compound may also exhibit similar effects due to its structural characteristics .
- Anticancer Research : Research into derivatives of piperazine has shown promising results in inhibiting various cancer cell lines. For instance, compounds with piperazine moieties have been reported to significantly reduce cell viability in breast cancer models, indicating a potential pathway for therapeutic development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Methyl-5-[4-(propan-2-yl)piperazin-1-yl]aniline dihydrochloride, and what factors critically influence reaction yield?
- Answer : The synthesis typically involves nucleophilic aromatic substitution of a halogenated nitroarene (e.g., 3-methyl-5-chloronitrobenzene) with 4-(propan-2-yl)piperazine, followed by catalytic hydrogenation or chemical reduction of the nitro group to aniline. The final dihydrochloride salt is formed via treatment with HCl. Key factors include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Base selection : Potassium carbonate or triethylamine facilitates deprotonation during substitution .
- Reduction conditions : Use of palladium-on-carbon (Pd/C) under hydrogen or sodium dithionite avoids over-reduction .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and what key data markers should be prioritized?
- Answer :
- LC-MS : Prioritize the [M+H]+ ion (calculated m/z ~338.3 for C14H23Cl2N3) and retention time consistency (e.g., ~2.5–3.0 min under reverse-phase conditions) .
- 1H NMR : Key signals include the aromatic protons (δ 6.5–7.0 ppm, integrating for 2H), piperazine methyl groups (δ 1.0–1.2 ppm for isopropyl), and NH2 protons (δ ~4.5 ppm, broad) .
- FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves and lab coats prevent skin contact; flush eyes with water for 15 minutes if exposed .
- Storage : Keep in airtight containers under inert gas (N2/Ar) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers optimize the nitro-to-amine reduction step to minimize by-products like over-reduced intermediates or dimerization?
- Answer :
- Catalyst tuning : Use Pd/C with controlled hydrogen pressure (1–3 atm) to limit over-reduction. Alternatively, employ sodium dithionite in aqueous ethanol at 60°C for selective nitro reduction .
- Additives : Introduce scavengers (e.g., ammonium formate) to quench reactive intermediates and suppress side reactions .
- Monitoring : Track reaction progress via TLC (Rf shift from nitro to amine) or in-situ IR spectroscopy .
Q. How should researchers address contradictory NMR data between synthetic batches, such as unexpected splitting of aromatic proton signals?
- Answer :
- Structural confirmation : Perform 2D NMR (HSQC, HMBC) to verify connectivity and rule out regioisomeric impurities .
- Purity assessment : Use HPLC-MS to detect trace impurities (e.g., residual starting material or diastereomers) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in proton assignments .
Q. What experimental strategies can systematically evaluate the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48 hours. Monitor degradation via LC-MS .
- Kinetic studies : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life .
- Solid-state stability : Conduct dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .
Q. How do structural modifications (e.g., substituents on the piperazine ring) influence receptor binding affinity in comparative studies?
- Answer :
- SAR analysis : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF3) to assess steric/electronic effects on receptor interactions .
- In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., serotonin or dopamine receptors) .
- Functional assays : Measure cAMP accumulation or calcium flux in cell lines expressing target GPCRs .
Methodological Notes
- Synthesis Troubleshooting : Low yields during substitution may result from insufficient base or moisture contamination. Ensure anhydrous conditions and fresh molecular sieves .
- Data Interpretation : Contradictory LC-MS purity vs. NMR integration may arise from ion suppression effects or residual solvents. Cross-validate with elemental analysis .
- Environmental Impact : Biodegradability assays (e.g., OECD 301F) are recommended for ecotoxicology profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
